4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit neuroprotective properties and has been investigated for its use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antimicrobial and Antiviral Activities
Research has explored the synthesis of urea and thiourea derivatives of piperazine, demonstrating potential biological interest due to their antimicrobial and antiviral activities. A study reported the synthesis of new compounds with promising antiviral and antimicrobial properties, indicating their relevance in the development of new therapeutic agents (R. C. Krishna Reddy et al., 2013).
Role in Cancer Therapy
One area of application is in cancer therapy, where compounds with a similar structure have been investigated for their ability to inhibit Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. For instance, an Aurora kinase inhibitor study discussed a compound capable of inhibiting Aurora A, suggesting its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Exploration in Neurological Disorders
Compounds of this class have also been studied for their potential in treating neurological disorders. For example, specific derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential as therapeutic agents in conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Analgesic Activity Studies
The analgesic activity of related compounds has been another area of focus. A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) explored the structural types of urea-based TRPV1 antagonists for chronic pain relief, aiming to improve pharmacological profiles and reduce side effects (Cunbin Nie et al., 2020).
Application in Drug Metabolism Studies
Additionally, the metabolism and disposition of similar compounds have been studied, providing insights into their pharmacokinetic profiles and potential for use in various therapeutic areas. For example, the disposition and metabolism of SB-649868, an orexin receptor antagonist, were examined to understand its elimination pathways and metabolite formation (C. Renzulli et al., 2011).
Propiedades
IUPAC Name |
4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-17-3-1-15(2-4-17)13-24-20(28)25-14-16-9-11-27(12-10-16)21(29)26-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,26,29)(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGZVJFAYGGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.